Ethyl cis-4-hexenoate is an organic compound classified as an ester, specifically derived from hexenoic acid and ethanol. It possesses the molecular formula and a molecular weight of approximately 142.19 g/mol. The structure features a cis double bond, which contributes to its unique physical and chemical properties. Ethyl cis-4-hexenoate is typically a colorless liquid with a fruity odor, making it appealing for various applications in flavoring and fragrance industries.
Ethyl cis-4-hexenoate can be synthesized through various methods:
For example, one synthesis method involves starting from propenyl bromide and reacting it with lithium metal and trimethylphosphite iodocuprate in anhydrous ether, followed by the addition of ethyl acrylate .
Ethyl cis-4-hexenoate finds applications primarily in:
Ethyl cis-4-hexenoate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl hexanoate | Saturated ester, lacks double bond | |
| Ethyl trans-2-hexenoate | Trans configuration of the double bond | |
| Ethyl 2-trans-4-cis-decadienoate | Longer carbon chain, more complex structure | |
| Ethyl 4-cis-octenoate | Longer carbon chain than ethyl cis-4-hexenoate |
Ethyl cis-4-hexenoate is unique due to its specific configuration (cis) at the 4-position of the hexenoate chain, which influences its reactivity and sensory properties compared to other esters and unsaturated compounds.
Lipases operate via a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate upon binding with an ester substrate. For ethyl cis-4-hexenoate synthesis, lipases from Candida rugosa and Pseudomonas spp. exhibit preferential activity toward cis-4-hexenoic acid due to their hydrophobic substrate-binding pockets. The reaction proceeds through nucleophilic attack by the serine residue in the catalytic triad, followed by transesterification with ethanol. Substrate specificity is governed by the enzyme’s ability to accommodate the cis-configuration of the 4-hexenoate moiety, as demonstrated by molecular docking studies.
Competitive inhibition by hexenoic acid occurs at concentrations exceeding 0.5 M, reducing conversion yields by 40–60%. Kinetic parameters for Candida rugosa lipase show a Michaelis constant (K~m~) of 0.0746 M for hexenoic acid and 0.125 M for ethyl caprate, with a maximum reaction velocity (V~max~) of 2.861 μmol/min/mg.
In Wickerhamomyces anomalus, ethyl cis-4-hexenoate biosynthesis involves alcohol acyltransferases (AATs) such as Eht1p, which catalyze the condensation of acyl-CoA derivatives with ethanol. The EHT1 gene encodes a 52 kDa enzyme with 51.57% homology to Saccharomyces cerevisiae Eeb1p, enabling regioselective esterification of cis-4-hexenoyl-CoA. This pathway dominates in yeast strains isolated from fermented beverages, achieving titers up to 68.28% under aqueous conditions.
Diastereofacial control in hydride reduction of cyclic enaminones represents a fundamental approach for achieving stereoselectivity in the synthesis of ethyl cis-4-hexenoate precursors [9] [10]. The mechanism of diastereofacial selectivity in these reductions involves the preferential approach of hydride reagents to one face of the enaminone system, dictated by the conformational preferences of the cyclic structure [11].
Cyclic enaminones derived from six-membered ring systems demonstrate remarkable diastereofacial selectivity when subjected to hydride reduction conditions [12] [13]. The reduction of cyclic enaminones with lithium aluminum hydride typically proceeds through a chair-like transition state, where the incoming hydride preferentially attacks the less hindered face of the enaminone double bond [14]. This selectivity is enhanced when the cyclic enaminone contains substituents that create significant steric differentiation between the two faces [15].
The diastereofacial selectivity observed in hydride reductions of cyclic enaminones can be attributed to several factors. The conformation of the six-membered ring plays a crucial role, with chair conformations generally favoring axial hydride delivery when the ring substituents create favorable steric environments [16]. Twist-boat conformations, while less common, can occasionally lead to altered stereochemical outcomes depending on the specific substitution pattern [17].
Studies have demonstrated that the nature of the hydride reducing agent significantly influences the diastereofacial selectivity [18]. Lithium aluminum hydride, being a relatively small nucleophile, tends to favor kinetic control and delivers hydride to the less hindered face of the enaminone [19]. In contrast, bulkier hydride reagents such as lithium triisopropylborohydride can exhibit different selectivity patterns due to their increased steric requirements [20].
| Hydride Reagent | Substrate | Diastereoselectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | N-Methylcyclohexenaminone | 84 | 78 | [19] |
| Sodium borohydride | N-Benzylcyclohexenaminone | 72 | 85 | [21] |
| Lithium triisopropylborohydride | N-Acetylcyclohexenaminone | 91 | 68 | [22] |
The reduction of enaminones with borane-sulfonate derivatives has emerged as a particularly effective method for achieving high diastereoselectivity [23]. These reagents provide excellent control over the stereochemical outcome while maintaining good chemical yields [24]. The two-step reduction sequence, involving initial enamine reduction followed by ketone reduction with sodium borohydride, has been successfully employed to generate diamino alcohol cores with stereoselectivities exceeding 80% [25].
Regioselective phosphoryl addition strategies provide powerful tools for controlling the stereochemical outcome in the synthesis of ethyl cis-4-hexenoate [26] [27]. These methodologies exploit the unique reactivity patterns of phosphoryl compounds to achieve precise control over both regioselectivity and stereoselectivity [28].
The addition of phosphoryl radicals to unsaturated systems represents a versatile approach for constructing carbon-phosphorus bonds with high regioselectivity [29] [30]. These radical processes typically proceed through homolytic substitution mechanisms, where phosphorus-centered radicals add across carbon-carbon double bonds [31]. The regioselectivity of these additions is governed by the stability of the resulting radical intermediates and the electronic properties of the unsaturated substrate [32].
Phosphoryl addition to cis-alkenes generally proceeds with retention of configuration, making these transformations particularly valuable for synthesizing stereochemically defined products [33]. The use of bis(dimethylamino)phosphorodiamidate as a cyclophosphorylating reagent has demonstrated exceptional regioselectivity in the functionalization of cis-diol systems [34]. This reagent enables efficient one-pot cyclophosphorylation with excellent yields and without requiring protection-deprotection chemistry [35].
The regioselectivity of phosphoryl addition reactions can be rationalized through consideration of the electronic and steric factors that influence the formation of phosphorus-carbon bonds . Electron-deficient alkenes generally favor phosphoryl addition at the less substituted carbon, resulting in Markovnikov-type selectivity [37]. This selectivity pattern is particularly pronounced when the phosphoryl reagent contains electron-withdrawing substituents [38].
| Phosphoryl Reagent | Substrate | Regioselectivity (%) | Yield (%) | Configuration |
|---|---|---|---|---|
| Diethyl phosphite | Ethyl cis-4-hexenoate | 89 | 76 | Retained |
| Bis(dimethylamino)phosphorodiamidate | cis-Diol substrate | 94 | 82 | Retained |
| Triethyl phosphite | α,β-Unsaturated ester | 85 | 71 | Retained |
The stereochemical control achieved through phosphoryl addition strategies relies heavily on the coordination environment of the phosphorus center [39]. Metal-catalyzed phosphoryl additions, particularly those employing tin catalysts, have shown remarkable ability to direct the stereochemical outcome through chelation effects [40]. The use of dimethyltin dichloride as a catalyst has been demonstrated to improve both the regioselectivity and stereoselectivity of phosphoryl additions to cis-diols [41].
Protecting group strategies for carboxylate intermediates play a crucial role in the stereoselective synthesis of ethyl cis-4-hexenoate [42] [43]. The selection of appropriate protecting groups is essential for maintaining stereochemical integrity throughout multi-step synthetic sequences [44].
Ester-based protecting groups represent the most commonly employed strategy for carboxylate protection in organic synthesis [45]. Methyl esters provide excellent stability under basic conditions and can be selectively removed through acid-catalyzed hydrolysis or enzymatic cleavage [46]. The formation of methyl esters can be accomplished through treatment with diazomethane, caesium carbonate with methyl iodide, or catalytic trimethylsilyl chloride in methanol [47].
Benzyl esters offer complementary reactivity patterns, being stable under both acidic and basic conditions while remaining susceptible to hydrogenolysis [48]. The benzyl protecting group can be installed through reaction with benzyl bromide in the presence of base, and removal is typically achieved through catalytic hydrogenation [49]. Benzhydryl esters provide similar protection but with enhanced ease of cleavage compared to simple benzyl esters [50].
Tert-butyl esters have gained prominence as carboxylate protecting groups due to their exceptional stability toward nucleophilic reagents and their facile removal under acidic conditions [51]. The installation of tert-butyl esters can be accomplished through carboalkoxylation using isobutene in the presence of catalytic sulfuric acid [52]. This protecting group strategy is particularly valuable in synthetic sequences involving organometallic reagents, where traditional ester protecting groups might be incompatible [53].
| Protecting Group | Installation Method | Removal Conditions | Stability Profile |
|---|---|---|---|
| Methyl ester | Diazomethane/Et₂O | Acid or base hydrolysis | Moderate |
| Benzyl ester | Benzyl bromide/base | Hydrogenolysis | High |
| tert-Butyl ester | Isobutene/H₂SO₄ | Acid treatment | Very high |
| Supersilyl ester | Tris(triethylsilyl)silyl triflate | Photolysis | Exceptional |
The supersilyl group has emerged as a novel carboxylate protecting group with unprecedented stability toward organometallic reagents [54]. This protecting group can withstand treatment with methyl magnesium bromide, n-butyllithium, and lithium hexamethyldisilazide, making it invaluable for complex synthetic transformations [55]. The supersilyl group is installed through reaction with tris(triethylsilyl)silyl triflate and can be removed through photolysis under mild conditions [56].
The choice of carboxylate protecting group can significantly influence the stereochemical outcome of subsequent transformations [57]. Bulky protecting groups such as tert-butyl esters can provide effective shielding of one face of the molecule, leading to enhanced diastereoselectivity in addition reactions [58]. The supersilyl protecting group has been successfully employed in highly stereoselective aldol and Mannich reactions, providing excellent diastereoselectivity due to its exceptional steric bulk .
The compatibility of protecting groups with various reaction conditions is crucial for maintaining stereochemical integrity throughout synthetic sequences [60]. Ester protecting groups must be carefully selected to ensure compatibility with the specific reagents and conditions employed in each step of the synthesis [61]. The development of orthogonal protecting group strategies allows for selective deprotection in the presence of other sensitive functionalities [62].
Rhodium-catalyzed hydroformylation represents one of the most significant industrial applications of homogeneous catalysis, with particular relevance to the transformation of ethyl cis-4-hexenoate and related unsaturated esters [1] [2]. The catalytic mechanism follows the well-established Heck-Breslow pathway, where the principal active species is the rhodium hydride complex RhH(CO)₂(PPh₃)₂ [1] [3]. This sixteen-electron rhodium(I) complex facilitates the sequential coordination of the alkene substrate, migratory insertion of the olefin into the rhodium-hydrogen bond, carbon monoxide coordination, migratory insertion of carbon monoxide into the alkyl ligand, and finally hydrogenolysis to regenerate the catalyst and release the aldehyde product [2] [4].
The electronic and steric properties of phosphine ligands play crucial roles in determining both the activity and regioselectivity of rhodium-catalyzed hydroformylation reactions [5] [6]. Density functional theory investigations have demonstrated that electron-withdrawing phosphite ligands such as P(OMe)₃, P(OPh)₃, and P(OCH₂CF₃)₃ can significantly enhance catalytic activity compared to traditional phosphine ligands [5]. The calculations revealed that rhodium complexes of very electron-withdrawing ligands are predicted to be more active than contemporary catalysts for hydroformylation, with activation energies reduced by 2-4 kcal/mol [5] [6].
For internal alkenes like ethyl cis-4-hexenoate, the regioselectivity challenge becomes particularly pronounced due to the reduced steric differentiation between the two carbon atoms of the double bond [7] [8]. Recent developments in asymmetric hydroformylation have addressed this challenge through the implementation of supramolecular ligand systems that create confined chiral pockets around the rhodium center [7]. These confined catalysts demonstrate reversed regioselectivity and remarkable enantioselectivities, with spatial confinement of the metal center within the chiral pocket resulting in enhanced transition state stabilization [7].
The kinetic parameters for rhodium-catalyzed hydroformylation systems have been extensively characterized. For water-soluble rhodium complexes using trisulfonated triphenylphosphine (TPPTS) ligands, turnover frequencies of up to 3323 h⁻¹ have been achieved for long-chain alkenes, with conversions reaching 97.8% and aldehyde selectivities of 97.6% [9]. The reaction exhibits nearly zero-order dependence on hydrogen pressure and negative dependence on carbon monoxide pressure, consistent with a rate-determining step early in the catalytic cycle involving either alkene coordination or hydride migration [10].
Substrate preorganization represents a fundamental principle underlying the exceptional catalytic efficiency observed in both enzymatic and synthetic transition metal catalysis [11] [12]. This concept describes the process by which substrates are oriented in optimal geometries for chemical transformation prior to reaching the transition state, thereby reducing the reorganization energy required for catalysis [13] [14]. In the context of ethyl cis-4-hexenoate transformations, substrate preorganization can be achieved through multiple supramolecular strategies that exploit weak intermolecular interactions between substrate molecules and bifunctional catalyst systems [11] [10].
The implementation of hydrogen bonding interactions represents one of the most effective approaches for substrate preorganization in transition metal catalysis [15] [16]. Bifunctional ligands containing both metal coordination sites and hydrogen bond donor or acceptor groups can simultaneously bind the metal center and orient substrate molecules through directional non-covalent interactions [10] [16]. For rhodium-catalyzed hydroformylation of β,γ-unsaturated carboxylic acids, monodentate phosphine ligands bearing guanidine receptor units for carboxylates have demonstrated remarkable regioselectivity improvements, with linear-to-branched ratios reaching 41:1 for terminal alkenes and 18:1 for internal alkenes [16].
The energetic contributions of substrate preorganization effects have been quantified through both experimental and computational studies [12] [17] [18]. Comparative analysis of single-ring versus multiple-ring substrates in ketosteroid isomerase catalysis revealed that remote binding interactions contribute greater than 5 kcal/mol to overall catalytic efficiency, while maintaining nearly identical transition state stabilization for both substrate types [18]. This demonstrates that substrate preorganization primarily affects ground state binding and substrate positioning rather than direct transition state stabilization [12] [18].
Computational investigations of enzyme active sites have provided fundamental insights into the relationship between structural preorganization and catalytic efficiency [12] [19] [17]. Quantum mechanical transition state calculations coupled with molecular dynamics simulations reveal that natural enzymes preorganize to active site geometries that minimize conformational reorganization while maintaining optimal transition state stabilization for every step during catalysis [12] [17]. The consensus geometries identified through superposition of catalytic atoms demonstrate excellent correspondence with experimentally observed enzyme structures, confirming that preorganization is the major defining characteristic of highly efficient catalytic systems [12] [13].
The implementation of substrate preorganization strategies in synthetic transition metal catalysis has enabled the development of highly selective transformations that rival enzymatic efficiency [11] [15]. Supramolecular control mechanisms operating through substrate preorganization include: (1) localization of substrates to the active site through non-covalent interactions, (2) precise positioning of reactive functionalities relative to catalytic centers, (3) conformational restriction that favors productive binding modes, and (4) solvent exclusion effects that optimize the electrostatic environment around the transition state [15] [10] [18].
Computational chemistry has emerged as an indispensable tool for understanding and predicting the complex interactions between ditopic substrates and transition metal catalysts [20] [21] [22]. Modern density functional theory methods, particularly those incorporating dispersion corrections such as M06-2X, PBE0-D3BJ, and B3LYP-D3, provide quantitatively accurate descriptions of the non-covalent interactions that govern substrate preorganization and catalytic selectivity [20] [23] [24]. These computational approaches enable detailed analysis of hydrogen bonding networks, electrostatic interactions, and steric effects that determine the binding affinity and orientation of ditopic substrates within catalyst binding pockets [20] [24].
The computational modeling of supramolecular metallo-organic cage catalysts exemplifies the sophisticated approaches required to understand ditopic substrate-catalyst interactions [20]. High-level DFT calculations at the SMD(DCM)-M06-2X/def2-TZVP//PBE0-D3BJ/def2-SVP level of theory have successfully predicted both binding affinities and catalytic activities with remarkable accuracy [20]. Relative binding energy calculations (ΔEbind) avoid the computational expense of entropic contributions while maintaining excellent correlation with experimental data, achieving mean absolute deviations of 1.9 kcal/mol and correlation coefficients (R²) of 0.76 for quinone-based guest systems [20].
The development of "transition state analogues" represents a significant advancement in computational catalyst screening methodologies [20] [25]. These constrained structures, where bonds being formed and broken are fixed to transition state values, provide over 80% accuracy in classifying catalytic cage systems while reducing computational time by an order of magnitude [20]. This approach enables high-throughput screening of catalyst variants and facilitates the rational design of improved catalytic systems through structure-activity relationship analysis [25] [22].
Computational studies of substrate preorganization effects in rhodium-catalyzed hydroformylation have revealed detailed mechanistic insights into ditopic substrate-catalyst interactions [10] [26]. Density functional theory calculations demonstrate that carboxylate binding to 2,4-diaminotriazine binding sites severely restricts alkene coordination geometry, creating a strong bias toward linear aldehyde formation [10]. The calculated energy barriers for hydride migration show differences of 8-12 kcal/mol between pathways leading to linear versus branched products when substrates are preorganized through hydrogen bonding interactions [10] [26].
The role of electrostatic preorganization in catalytic systems has been quantitatively assessed through computational analysis of electric field effects and charge distribution patterns [27] [20]. Non-covalent interaction (NCI) analysis reveals that optimal catalyst design requires balancing electrostatic stabilization of transition states with minimal ground state reorganization energy [27] [24]. Computational studies of chiral phosphoric acid catalysts demonstrate that the peripheral substituents create asymmetric electrostatic environments that bias substrate approach vectors, resulting in high enantioselectivities through preferential stabilization of one diastereomeric transition state [24] [28].